m-Nisoldipine

Photostability Structural Isomerism Stability Indicating Assay

m-Nisoldipine (CAS 113578-26-0) is the meta-nitro positional isomer of nisoldipine. This single substitution confers enhanced photostability and distinct vascular selectivity, making it essential for studies where nisoldipine photolability is a confounding variable. As a racemic compound with stereoselective CYP3A-mediated metabolism and defined dimorphic crystal forms (phase transition at 47°C), it serves as a validated chemical probe for SAR, chiral inversion, and solid-state polymorphism research. Substitution with nisoldipine yields non-comparable data. Purity: ≥95%.

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
CAS No. 113578-26-0
Cat. No. B053548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nisoldipine
CAS113578-26-0
SynonymsM-NISOLDIPINE
Molecular FormulaC20H24N2O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
InChIKeyMRSJBSHLMOBYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Nisoldipine (CAS 113578-26-0) Procurement Guide: Chemical Identity and Procurement Specifications


m-Nisoldipine (CAS: 113578-26-0) is a 1,4-dihydropyridine calcium channel antagonist with the IUPAC name 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It possesses a molecular formula of C20H24N2O6 and a molecular weight of 388.41 g/mol . Commercial availability for research purposes typically specifies a standard purity of 95%, with analytical characterization data (e.g., NMR, HPLC) available upon request .

m-Nisoldipine: Why Nisoldipine is Not an Interchangeable Substitute


m-Nisoldipine is a structural isomer of the approved drug nisoldipine, differing specifically in the position of the nitro group on the phenyl ring (meta-substituted for m-Nisoldipine versus ortho-substituted for nisoldipine) [1]. This single positional change fundamentally alters its physicochemical and pharmacological properties. Direct comparative studies demonstrate that m-Nisoldipine exhibits significantly enhanced photostability and distinct vascular selectivity compared to nisoldipine [2]. Consequently, substituting nisoldipine for m-Nisoldipine in research applications is not scientifically valid and will yield non-comparable data, particularly in studies involving light exposure or vascular tissue selectivity.

Quantitative Evidence Guide for m-Nisoldipine (CAS 113578-26-0) Selection


m-Nisoldipine vs. Nisoldipine: Quantified Enhancement of Photostability

m-Nisoldipine is a structural isomer of nisoldipine, with its nitro group in the meta-position on the phenyl ring. This structural modification directly addresses a key liability of nisoldipine, which is known to be unstable when exposed to light. Comparative assessments have established that m-Nisoldipine demonstrates 'significantly increased' photostability relative to nisoldipine [1][2].

Photostability Structural Isomerism Stability Indicating Assay

m-Nisoldipine vs. Nisoldipine: Quantitative Differentiation in Hemodynamic Profiles in Anesthetized Dogs

In a direct comparative study in anesthetized dogs, intravenous m-Nisoldipine demonstrated a hemodynamic profile that was both quantitatively and qualitatively distinct from nisoldipine. Key differences were observed in several cardiovascular parameters at equivalent doses [1].

Hemodynamics In Vivo Pharmacology Vasodilation

m-Nisoldipine vs. Nisoldipine: Evidence of Superior Vascular Selectivity

In addition to improved photostability, the structural isomerization of nisoldipine to m-Nisoldipine results in altered tissue selectivity. It is reported that m-Nisoldipine exhibits higher vascular selectivity than its ortho-isomer, nisoldipine, suggesting a more targeted action on vascular tissues [1].

Vascular Selectivity Calcium Antagonist Tissue-Specific Pharmacology

m-Nisoldipine Enantiomers: Quantified Stereoselective Metabolic Stability in Rat Liver Microsomes

m-Nisoldipine exists as a racemic mixture of (+)- and (-)-enantiomers. In vitro metabolism studies in rat liver microsomes (RLM) demonstrate significant stereoselectivity in its metabolic stability. A total of 16 metabolites were detected for the (+)-m-nisoldipine enantiomer, while 18 metabolites were detected for the (-)-m-nisoldipine enantiomer, indicating that (+)-m-nisoldipine is more metabolically stable than (-)-m-nisoldipine [1].

Stereoselective Metabolism Chiral Pharmacokinetics CYP450 Enzymes

m-Nisoldipine Analytical QC: Validated RP-HPLC Method with High Sensitivity for Purity Assessment

A validated reverse-phase HPLC method has been established specifically for the determination of m-Nisoldipine content and its related substances. The method demonstrates high sensitivity with a limit of detection (LOD) of 0.10 ng and excellent linearity (r=0.9999) across a defined range [1].

Analytical Method Validation Quality Control RP-HPLC

m-Nisoldipine Solid-State Characterization: Existence of Two Enantiotropic Polymorphs (Forms A and B)

m-Nisoldipine exists in two distinct polymorphic crystal forms, designated A and B, which exhibit enantiotropic behavior. The thermodynamic phase transition temperature between these forms is 47°C. Below this temperature, Form A is thermodynamically stable, with a Gibbs free energy difference (ΔGA,Bθ) of 2.47 J·mol⁻¹ at 25°C. Their decomposition activation energies also differ significantly: 109.80 kJ·mol⁻¹ for Form A and 59.14 kJ·mol⁻¹ for Form B [1].

Polymorphism Solid-State Chemistry Thermodynamic Stability

Validated Research and Application Scenarios for m-Nisoldipine (CAS 113578-26-0)


Investigating Structure-Activity Relationships (SAR) in Dihydropyridine Calcium Channel Blockers

The defined structural difference between m-Nisoldipine (meta-nitro isomer) and nisoldipine (ortho-nitro isomer) provides a precise chemical probe for SAR studies [1]. Researchers can use this pair of isomers to investigate how the position of a single nitro group influences key pharmacological properties, such as photostability [2][3], vascular tissue selectivity [3], and in vivo hemodynamic effects [4]. The availability of a validated, high-sensitivity HPLC method [5] ensures that the integrity of the compound can be confirmed throughout the study.

Development of Photo-Stable Formulations for Light-Sensitive Dihydropyridines

m-Nisoldipine is explicitly indicated for research where the photolability of nisoldipine is a confounding variable. The compound's demonstrated increase in photostability makes it a superior candidate for developing and validating analytical methods that require light exposure or for formulating drug products intended for long-term storage without specialized light-protective packaging [2][3].

In Vivo and In Vitro Studies on Stereoselective Drug Metabolism and Pharmacokinetics

m-Nisoldipine is a racemic compound with well-characterized stereoselective metabolism. The (+)-enantiomer is demonstrably more stable than the (-)-enantiomer in rat liver microsomes [6]. This makes m-Nisoldipine an excellent model compound for studies focused on chiral inversion, stereoselective CYP450 metabolism (specifically involving CYP3A [6]), and the impact of chirality on pharmacokinetic profiles.

Solid-State Chemistry and Polymorph Screening Research

m-Nisoldipine exhibits well-defined dimorphism with two enantiotropic crystal forms (A and B). The thermodynamic parameters governing their stability and interconversion are quantified, including the phase transition temperature (47°C) and the activation energy of decomposition for each form [7]. This makes the compound a suitable model system for studying solid-state phase transitions, the impact of processing conditions (e.g., grinding, temperature) on crystal form, and the relationship between crystal structure and physicochemical properties.

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